2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one
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Overview
Description
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10Cl2O. It is a ketone derivative characterized by the presence of a cyclopropyl group and two chlorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to ensure the stability of the reactants and intermediates. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-cyclopropyl-1-(3,5-dichlorophenyl)ethan-1-amine: An amine derivative with similar structural features.
Uniqueness
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to its analogs .
Properties
CAS No. |
1249049-64-6 |
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Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C11H10Cl2O/c12-8-3-4-10(13)9(6-8)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
XGUCLCMINCZYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Purity |
0 |
Origin of Product |
United States |
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